molecular formula C6H8ClN3O B1661582 4-(Chloromethyl)-6-methoxypyrimidin-2-amine CAS No. 92311-37-0

4-(Chloromethyl)-6-methoxypyrimidin-2-amine

Cat. No.: B1661582
CAS No.: 92311-37-0
M. Wt: 173.6 g/mol
InChI Key: FDOYEXXNKXTTKX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methoxypyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a chloromethyl group at the 4-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-6-methoxypyrimidin-2-amine typically involves the chloromethylation of a pyrimidine precursor. One common method is the reaction of 6-methoxypyrimidin-2-amine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-6-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the compound, potentially altering the functional groups.

Scientific Research Applications

4-(Chloromethyl)-6-methoxypyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-methoxypyrimidin-2-amine depends on its specific application:

    In Medicinal Chemistry: The compound may act by binding to specific enzymes or receptors, inhibiting their activity.

    In Biological Studies: It can interact with nucleic acids, potentially affecting processes like replication or transcription.

Comparison with Similar Compounds

    4-(Chloromethyl)pyrimidine: Lacks the methoxy group, making it less versatile in certain reactions.

    6-Methoxypyrimidin-2-amine: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.

    4-(Bromomethyl)-6-methoxypyrimidin-2-amine: Similar structure but with a bromomethyl group, which may have different reactivity and applications.

Uniqueness: 4-(Chloromethyl)-6-methoxypyrimidin-2-amine is unique due to the presence of both the chloromethyl and methoxy groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications .

Properties

IUPAC Name

4-(chloromethyl)-6-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-11-5-2-4(3-7)9-6(8)10-5/h2H,3H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOYEXXNKXTTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551862
Record name 4-(Chloromethyl)-6-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92311-37-0
Record name 4-(Chloromethyl)-6-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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